molecular formula C6H9NO B3217073 7-Azabicyclo[2.2.1]heptan-2-one CAS No. 1174209-70-1

7-Azabicyclo[2.2.1]heptan-2-one

Cat. No.: B3217073
CAS No.: 1174209-70-1
M. Wt: 111.14 g/mol
InChI Key: CUBPQKUZGAMMBP-UHFFFAOYSA-N
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Description

7-Azabicyclo[2.2.1]heptan-2-one is a bridged heterocyclic compound, also known as a derivative of 7-azabicyclo[2.2.1]heptane. This compound is characterized by its unique bicyclic structure, which includes a nitrogen atom within the ring system. It is a significant compound in organic chemistry due to its presence in various biologically active molecules, including alkaloids like epibatidine, which is isolated from the skin of the tropical poison frog Epipedobates tricolor .

Safety and Hazards

Safety data sheets suggest that 7-Azabicyclo[2.2.1]heptane may be harmful if swallowed, inhaled, or in contact with skin . It may cause respiratory irritation, skin irritation, and serious eye irritation . Personal protective equipment, including eye and face protection, should be worn when handling this compound . It should be used only in well-ventilated areas, and contact with eyes, skin, and clothing should be avoided .

Future Directions

The palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes is a promising area of research . This reaction proceeds efficiently with a broad array of substrates, and the products could be further functionalized to build up a library of bridged aza-bicyclic structures . This suggests potential for further exploration and development in this field.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 7-Azabicyclo[2.2.1]heptan-2-one involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures . Another method involves a four-step synthetic sequence starting from cyclohex-3-enecarboxylic acid, followed by Curtius reaction, stereoselective bromination, and NaH-mediated intramolecular cyclization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-Azabicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions, particularly at the nitrogen atom or the carbon atoms adjacent to the nitrogen.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for aminoacyloxylation, brominating agents for stereoselective bromination, and sodium hydride (NaH) for intramolecular cyclization .

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, which can be further functionalized for specific applications in medicinal chemistry and organic synthesis .

Mechanism of Action

The mechanism of action of 7-Azabicyclo[2.2.1]heptan-2-one and its derivatives involves binding to specific molecular targets, such as nicotinic acetylcholine receptors. This binding can modulate the activity of these receptors, leading to various physiological effects. The extreme binding affinity of epibatidine, a related compound, towards nicotinic acetylcholine receptors is a key example of this mechanism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Azabicyclo[2.2.1]heptan-2-one is unique due to the presence of a nitrogen atom within its bicyclic structure, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for the synthesis of complex molecules and the study of receptor-ligand interactions .

Properties

IUPAC Name

7-azabicyclo[2.2.1]heptan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c8-6-3-4-1-2-5(6)7-4/h4-5,7H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUBPQKUZGAMMBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)CC1N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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